Dibenzyl(2-cyclohexenyl)amine
Description
Dibenzyl(2-cyclohexenyl)amine is a tertiary amine characterized by two benzyl groups and a 2-cyclohexenyl substituent attached to a central nitrogen atom. Dibenzyl amines are known for their stability, low water solubility (~0.05 g/L), and compatibility with organic solvents like alcohol and ether . The introduction of a cyclohexenyl group may enhance steric effects and alter electronic properties, influencing reactivity and bioactivity.
Properties
IUPAC Name |
N,N-dibenzylcyclohex-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-2,4-8,10-14,20H,3,9,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGQBZLGREBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which Dibenzyl(2-cyclohexenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Substituents | LogP |
|---|---|---|---|---|---|
| Dibenzyl(2-cyclohexenyl)amine* | C₂₀H₂₁N | 275.39 | ~0.05 g/L (inferred) | Benzyl (×2), 2-cyclohexenyl | ~3.2† |
| Dibenzyl amine | C₁₄H₁₅N | 197.28 | 0.05 g/L | Benzyl (×2) | 2.67 |
| (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine | C₂₀H₂₃N | 277.41 | Low (organic solvents) | Benzyl, 1-phenylethyl, cyclohexanamine | ~3.5‡ |
| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Low | Phenyl (×2), ethyl | 3.1 |
*Inferred properties based on structural analogs. †Estimated using group contribution methods. ‡Predicted from substituent effects.
Research Findings and Challenges
- Stability : Dibenzyl amines show stability in rodent liver microsomes, suggesting metabolic resilience . Cyclohexenyl derivatives may face oxidation of the cyclohexene ring, requiring further stability studies.
- Reactivity : Bulky amines like di-isopropylamine resist reactions under aqueous conditions , implying that this compound’s steric bulk might limit its participation in certain nucleophilic reactions.
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